molecular formula C18H18N4 B6034246 2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline

2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline

Cat. No.: B6034246
M. Wt: 290.4 g/mol
InChI Key: DXTNBTZJPPOFDE-UHFFFAOYSA-N
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Description

2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core linked to a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline typically involves the reaction of quinoline derivatives with piperazine and pyridine under specific conditions. One common method includes the nucleophilic substitution reaction where quinoline is reacted with 4-pyridin-2-ylpiperazine in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives .

Scientific Research Applications

2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antitumor agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Compounds with a similar quinoline core but different substituents.

    Piperazines: Compounds with a similar piperazine ring but different substituents.

    Pyridines: Compounds with a similar pyridine moiety but different substituents.

Uniqueness

2-(4-Pyridin-2-ylpiperazin-1-yl)quinoline is unique due to its specific combination of a quinoline core, piperazine ring, and pyridine moiety.

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-6-16-15(5-1)8-9-18(20-16)22-13-11-21(12-14-22)17-7-3-4-10-19-17/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNBTZJPPOFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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